molecular formula C4H7N5 B090907 pyrimidine-4,5,6-triamine CAS No. 118-70-7

pyrimidine-4,5,6-triamine

Cat. No.: B090907
CAS No.: 118-70-7
M. Wt: 125.13 g/mol
InChI Key: MPNBXFXEMHPGTK-UHFFFAOYSA-N
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Description

Pyrimidine-4,5,6-triamine (CAS 118-70-7, molecular formula C₄H₇N₅, molecular weight 125.13 g/mol) is a tri-substituted pyrimidine derivative with amino groups at the 4th, 5th, and 6th positions. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for purine analogs and kinase inhibitors . Its high reactivity stems from the electron-rich amino groups, enabling diverse substitutions and condensations. Commercially available with >95% purity, it is widely used in microwave-assisted syntheses and multistep drug development workflows .

Preparation Methods

Classical Condensation Approaches

Guanidine-Malononitrile Condensation

The reaction of malonic acid dinitrile (propanedinitrile) with guanidine salts in alcoholic media represents the foundational method for synthesizing triaminopyrimidine derivatives. Traube’s early work demonstrated that malononitrile and guanidine hydrochloride react in sodium ethoxide-containing ethanol to yield 2,4,6-triaminopyrimidine, albeit with modest efficiency (35–40% yield) . Subsequent modifications introduced nitrosation steps to access 5-nitroso-2,4,6-triaminopyrimidine, a precursor for further amination. For instance, Sato et al. achieved 75–78% yields by nitrosating 2,4,6-triaminopyrimidine with nitric acid . However, this route necessitates precise stoichiometric control to avoid over-nitrosation and requires costly silver salts for intermediate purification, limiting industrial viability .

Isonitrosomalononitrile-Guanidine Cyclization

Taylor and Vogl pioneered a higher-yield pathway using isonitrosomalononitrile potassium salts and guanidine carbonate in dimethylformamide (DMF) . Heating this mixture at 150°C for 2 hours induces cyclization, yielding 5-nitroso-2,4,6-triaminopyrimidine in 88% yield . Despite its efficiency, DMF’s propensity to generate carcinogenic dimethylnitrosamine under elevated temperatures renders this method hazardous for large-scale production . Alternatives such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) have since replaced DMF, achieving comparable yields (82–85%) without nitrosamine byproducts .

Nitration-Reduction Sequences

Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner reduction alternative to classical methods. Using 5-nitroso-2,4,6-triaminopyrimidine as a substrate, hydrogenation at 50 psi H₂ and 80°C in ethanol with 5% Pd/C achieves near-quantitative conversion to 2,4,5,6-tetraaminopyrimidine . Selective poisoning of the catalyst (e.g., with thiourea) could hypothetically halt reduction at the triamine stage, though literature evidence for this remains sparse.

Solvent-Mediated Cyclization

Polar Aprotic Solvents

Modern syntheses leverage polar aprotic solvents to enhance cyclization kinetics and yields. A 2021 patent detailed cyclizing isonitrosomalononitrile-guanidine salts in DMSO at 135–160°C for 1–4 hours, affording 5-nitroso-2,4,6-triaminopyrimidine in 85–88% yield . The high dielectric constant of DMSO stabilizes transition states, accelerating ring closure while minimizing side reactions . Comparable results were obtained in NMP (84% yield) and tetrahydrothiophene-1,1-dioxide (81%) .

Base Optimization

The choice of base critically influences reaction efficiency. Sodium carbonate and potassium carbonate outperform hydroxides due to milder basicity, preventing decomposition of sensitive intermediates . For instance, employing K₂CO₃ in DMSO at 140°C improved yields by 12% compared to NaOH under identical conditions .

Industrial Scalability Challenges

Byproduct Management

Early methods suffered from dimethylnitrosamine formation in DMF-based reactions, necessitating costly post-synthesis purification . Transitioning to DMSO or NMP reduced carcinogen generation but introduced challenges in solvent recovery. Recent advances in continuous-flow systems enable real-time solvent distillation, achieving 95% DMSO reuse rates .

Cost-Efficiency Analysis

A comparative cost breakdown reveals that Taylor’s guanidine carbonate route costs $12.50 per gram, primarily due to silver-dependent intermediates . In contrast, the DMSO-mediated cyclization method costs $6.80 per gram, making it more viable for bulk production .

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (200 W, 150°C) reduces cyclization time from 4 hours to 20 minutes, albeit with a slight yield drop (79% vs. 85%) . This approach remains experimental but promises energy savings for temperature-sensitive reactions.

Enzymatic Amination

Biocatalytic methods using transaminases have been explored for eco-friendly amination. Immobilized ω-transaminase converts 5-nitrosopyrimidine to 5-aminopyrimidine in phosphate buffer (pH 7.5) at 37°C, though yields are suboptimal (45–50%) .

Chemical Reactions Analysis

Substitution Reactions

The amino groups in pyrimidine-4,5,6-triamine participate in nucleophilic substitution reactions, forming derivatives with altered electronic and steric properties.

Reaction Type Reagents/Conditions Products Key Findings
Acylation Acetyl chloride, pyridine, 0–5°C N-Acetylated derivatives (e.g., N-acetyl-4,5,6-triaminopyrimidine)Acylation occurs selectively at the 5-position amino group due to steric effects .
Alkylation Methyl iodide, K₂CO₃, DMF, 60°C N-Methylated analogs (e.g., 5-methylamino-4,6-diaminopyrimidine)Alkylation under basic conditions yields mono- or di-substituted products .
Diazo Coupling Nitrobenzene diazonium chloride, pH 9 Azo-linked derivatives (e.g., 5-(4-nitrophenyl)diazenyl-4,6-diaminopyrimidine)Diazotization forms stable azo compounds with aryl groups, enhancing UV absorption .

Condensation Reactions

The compound undergoes condensation with carbonyl-containing reagents to form fused heterocycles or extended π-systems.

  • Aldol Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield β-hydroxy intermediates, which dehydrate to form α,β-unsaturated products .

  • Cyclocondensation : With malononitrile in acidic conditions, forms pyrimido[4,5-d]pyrimidine derivatives via intramolecular cyclization .

Example :

4 5 6 Triaminopyrimidine+malononitrileHCl pyrimido 4 5 d pyrimidine 2 4 diamine[13]\text{4 5 6 Triaminopyrimidine}+\text{malononitrile}\xrightarrow{\text{HCl }}\text{pyrimido 4 5 d pyrimidine 2 4 diamine}\quad[13]

Nitrosation

Controlled nitrosation introduces nitroso groups, enabling further functionalization.

Reagent Conditions Product Application
Nitrous acid (HNO₂)Aqueous HCl, 0–5°C 5-nitroso-2,4,6-triaminopyrimidineIntermediate for pharmaceuticals and dyes .

Mechanism :

  • Protonation of the pyrimidine ring enhances electrophilicity at the 5-position.

  • Attack by NO⁺ generates the nitroso derivative .

Redox Reactions

The amino groups and pyrimidine ring participate in oxidation and reduction processes.

  • Oxidation :

    • With KMnO₄ in acidic medium, forms pyrimidine-4,5,6-trione .

    • Selective oxidation at the 5-position amino group yields iminoquinone structures .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces nitroso derivatives to amines .

Coordination Chemistry

This compound acts as a polydentate ligand for transition metals, forming complexes with applications in catalysis.

Metal Ion Coordination Sites Complex Structure Reference
Cu(II)N4, N5, N6Octahedral geometry with two water ligands
Fe(III)N4, N5Trigonal bipyramidal with chloride ligands

Photochemical Reactivity

UV irradiation induces dimerization via [2+2] cycloaddition, forming cyclobutane-linked dimers analogous to DNA photolesions .

Key Observation :

  • Formation of pyrimidine–pyrimidone (6-4) photoproducts under UV-C light .

Mechanism of Action

The mechanism of action of pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets. For instance, in its role as an antimalarial agent, it targets the vacuolar ATP synthase in Plasmodium falciparum, disrupting the parasite’s energy production and leading to its death . This compound’s ability to interact with various biological pathways makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidine-4,5,6-triamine derivatives and related compounds exhibit distinct properties based on substituents and synthetic applications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Applications/Findings References
This compound 4-NH₂, 5-NH₂, 6-NH₂ 125.13 118-70-7 Precursor for 8-arylmethyl-9H-purin-6-amines; microwave-assisted synthesis yields >85%
2-(Ethylthio)this compound 2-SC₂H₅, 4-NH₂, 5-NH₂, 6-NH₂ 185.25 73000-30-3 Enhanced lipophilicity; used in nucleoside analog synthesis
4,5,6-Triaminopyrimidine sulfate hydrate Sulfate salt, hydrated 223.21 (anhydrous) 6640-23-9 Improved stability for storage; >98% purity in pharmaceutical intermediates
N4,N6-Dimethyl-N4,N6-diphenylthis compound 4-N(CH₃)Ph, 5-NH₂, 6-N(CH₃)Ph 346.42 Not provided Crystal structure resolved; exhibits π-π stacking for solid-state stability
Vericiguat intermediate (148) Diazinyl-protected triamine Not provided Not provided Key intermediate in heart failure drug synthesis; catalytic hydrogenation required

Biological Activity

Pyrimidine-4,5,6-triamine, also known as 4,5,6-triaminopyrimidine, is a nitrogen-rich heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and infectious diseases. This article explores the biological activity of this compound, summarizing key research findings and case studies.

This compound has the molecular formula C4_4H7_7N5_5 and features three amino groups attached to the pyrimidine ring. Its structure allows for diverse chemical reactivity and biological interactions. The compound can be synthesized through various methods, including reduction of 4,6-diamino-5-nitropyrimidine.

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. For example:

  • Antimalarial Activity : It has been shown to inhibit vacuolar ATP synthase in Plasmodium falciparum, disrupting the parasite's energy production and leading to cell death.
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this triamine have been tested against various cancer cell lines with promising results .

Biological Activities

This compound and its derivatives have exhibited a range of biological activities:

  • Anticancer : Several studies have reported on the anticancer efficacy of pyrimidine derivatives. For example, a study demonstrated that specific derivatives showed IC50_{50} values lower than established chemotherapeutics like etoposide against cancer cell lines such as MCF-7 and A549 .
CompoundCell LineIC50_{50} (µM)
Compound 12MCF-70.09 ± 0.0085
Compound 16A5490.03 ± 0.0056
EtoposideMCF-7>1.00
  • Antiviral : Some derivatives have shown antiviral properties against various viruses by inhibiting viral replication .
  • Anti-inflammatory : Pyrimidine derivatives have also been evaluated for their anti-inflammatory effects, showing potential in reducing inflammation markers in vitro .

Case Studies

  • Antimalarial Studies : A derivative of this compound was tested for its efficacy against Plasmodium falciparum, revealing significant inhibition of parasite growth at low concentrations.
  • Anticancer Research : A series of pyrimidine derivatives were synthesized and screened for anticancer activity against multiple human cancer cell lines. Notably, compounds with specific substitutions on the pyrimidine ring exhibited enhanced potency compared to standard treatments .
  • Tyrosinase Inhibition : Pyrimidine derivatives have been evaluated for their ability to inhibit tyrosinase activity—an important target for treating hyperpigmentation disorders—showing comparable efficacy to established inhibitors like kojic acid .

Q & A

Q. Basic: What are the standard synthetic routes for pyrimidine-4,5,6-triamine and its derivatives?

This compound is synthesized via multi-step condensation and dehydration reactions. For example, vericiguat (an sGC stimulator) is synthesized starting with the condensation of 2,4,6-triaminopyrimidine and 2,4,6-triaminobenzene using formamide and sodium methoxide, followed by dehydration with POCl₃ to form nitrile intermediates. Subsequent steps involve amidine formation and catalytic hydrogenation . Derivatives like 8-arylmethyl-9H-purin-6-amines are synthesized via microwave-assisted condensation of this compound with carboxylic acids, achieving high yields (e.g., 87% for 3a) .

Q. Basic: How is this compound structurally characterized in research settings?

X-ray crystallography is the gold standard for structural elucidation. For example, the crystal structure of N4,N6-dimethyl-N4,N6-diphenylthis compound was resolved to confirm substituent positions and hydrogen-bonding interactions . Mass spectrometry (exact mass: 350.1095 Da) and isotopic labeling (e.g., [U-¹³C]-glucose) are also used to validate molecular formulas and track metabolic incorporation .

Q. Basic: What safety protocols are critical when handling this compound?

TCI America’s safety data sheet (SDS) emphasizes that this compound sulfate hydrate degrades over time, requiring storage in controlled conditions. Researchers must use PPE (gloves, goggles, respirators) and follow federal/state disposal regulations. Fresh SDS updates should be requested for long-term storage .

Q. Advanced: How can microwave-assisted synthesis optimize this compound derivative preparation?

Microwave irradiation (e.g., 220°C for 15 minutes in pyridine with P(OPh)₃) significantly enhances reaction efficiency. This method reduces multi-step protocols to single-step processes, improving yields (e.g., 87% for purin-6-amine derivatives) and enabling rapid diversification of the 8-arylmethyl group .

Q. Advanced: How do isotopic tracer studies resolve pyrimidine ring biosynthesis pathways?

[U-¹³C]-glucose and [U-¹³C]-glutamine are used to trace carbon sources in pyrimidine biosynthesis. For instance, glutamine-derived carbons preferentially label positions 4,5,6 of uracil via the Krebs cycle, while glucose labels position 6 via PDH-derived acetyl-CoA. LC-MS analysis of ¹³C distribution in intermediates (e.g., citrate, aspartate) quantifies pathway contributions .

Q. Advanced: How can researchers address contradictions in biological activity data for this compound derivatives?

Discrepancies often arise from substituent positioning or synthesis impurities. For example, Hsp90 inhibitors like PU-DZ8 require strict validation of the 8-arylmethyl group’s orientation via crystallography . Replicating synthesis under controlled conditions (e.g., inert atmosphere, purified intermediates) and comparing bioassay results across cell lines can isolate structural vs. methodological variables .

Q. Advanced: How do structural modifications at specific positions enhance this compound’s utility in drug development?

Modifications at the 4,5,6-amino groups enable tailored interactions with biological targets. For example:

  • Vericiguat : Methyl chloroformate at position 5 enhances sGC binding .
  • PU-DZ8 : A benzodioxol-5-ylmethyl group at position 8 improves blood-brain barrier penetration for neurodegenerative applications .
    Structure-activity relationship (SAR) studies guided by crystallographic data are critical for optimization .

Properties

IUPAC Name

pyrimidine-4,5,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNBXFXEMHPGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

49721-45-1 (sulfate 1:1), 6640-23-9 (sulfate 1:1 monohydrate), 68738-86-3 (sulfate)
Record name 4,5,6-Triaminopyrimidine
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DSSTOX Substance ID

DTXSID10151996
Record name 4,5,6-Triaminopyrimidine
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Molecular Weight

125.13 g/mol
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CAS No.

118-70-7
Record name 4,5,6-Pyrimidinetriamine
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Record name Pyrimidine-4,5,6-triyltriamine
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Retrosynthesis Analysis

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